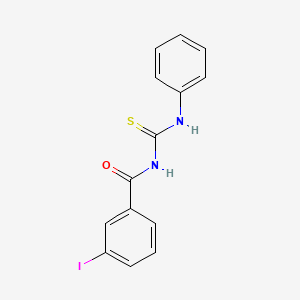

3-iodo-N-(phenylcarbamothioyl)benzamide

Description

Properties

IUPAC Name |

3-iodo-N-(phenylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2OS/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPORILWKOVGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(phenylcarbamothioyl)benzamide typically involves the reaction of benzoyl chloride derivatives with N-phenylthiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR, are used to confirm the structure of the synthesized compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(phenylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-iodo-N-(phenylcarbamothioyl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its cytotoxic activity against cancer cell lines.

Materials Science: It is used as a corrosion inhibitor for mild steel in acidic environments, demonstrating high inhibition efficiency.

Biological Research: The compound’s interactions with biological molecules, such as proteins and enzymes, are studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-iodo-N-(phenylcarbamothioyl)benzamide involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and other non-covalent interactions with these targets, influencing their activity and function. For example, it has been evaluated as a VEGFR-2 inhibitor for treating breast cancer .

Comparison with Similar Compounds

Cytotoxicity Against Cancer Cells

Key Observations :

Enzyme Modulation

- HDAC8 Activation : N-(Phenylcarbamothioyl)benzamide (TM-2-51) activates HDAC8 mutants by 2–3 fold, restoring catalytic activity in A188T and I243N mutants. The thiourea moiety likely stabilizes enzyme structure through hydrogen bonding .

- Antioxidant Activity : Benzamide derivatives with hydroxyl or methoxy substituents (e.g., A8 , H10 ) show 86–87% inhibition in CCl₄-induced oxidative stress models, outperforming morpholine/piperidine-based thioureas .

Q & A

Q. What are the optimal synthetic routes for 3-iodo-N-(phenylcarbamothioyl)benzamide, and how is purity validated?

Methodological Answer: The synthesis typically involves coupling 3-iodobenzoyl chloride with phenylthiourea under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Esterification: Conversion of benzoyl chloride to benzoyl isothiocyanate using ammonium thiocyanate.

- Nucleophilic substitution: Reaction with aniline derivatives to form the thiourea moiety.

Yield optimization depends on substituent electronic effects. Electron-donating groups (e.g., -CH₃) on the benzamide ring improve yields (>70%), while electron-withdrawing groups (e.g., -NO₂, -CN) reduce yields (<25%) due to destabilizing δ+ interactions .

Purity Validation: - Spectroscopic Techniques: FTIR (C=O stretch ~1680 cm⁻¹, C=S ~1530 cm⁻¹), ¹H/¹³C NMR (amide NH ~δ12 ppm, aromatic protons δ7–8 ppm).

- Chromatography: TLC or HPLC to confirm single-phase product .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths and angles (e.g., C=O: ~1.22 Å, C=S: ~1.68 Å) and confirms iodine positioning.

- 2D NMR: COSY and HMBC correlations map aromatic proton networks and confirm thiourea connectivity .

Advanced Research Questions

Q. How do structural modifications influence cytotoxic activity against cancer cell lines?

Methodological Answer:

- Cell Line Screening: Use MTT assays on MCF-7 (breast), T47D (breast), or HeLa (cervical) cells. IC₅₀ values correlate with substituent lipophilicity.

- Substituent Effects:

- Comparative Table:

| Substituent | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|

| 3-Iodo | 18.2 | MCF-7 | |

| 3,4-Dichloro | 12.5 | T47D | |

| 4-Nitro | 45.7 | HeLa |

Q. How can QSAR models predict anti-tuberculosis activity for thiourea derivatives?

Methodological Answer:

- Parameters: Lipophilicity (π), electronic (σ), and steric (Es) descriptors are calculated using software like CODESSA or MOE.

- QSAR Equation:

Activity = -2.239π² + 6.049π – 2.917σ + 3.267Es – 78.090

(n=20, r=0.689, F=3.382, p=0.037) . - Validation: Leave-one-out cross-validation (Q² >0.5) and external test sets ensure robustness.

Q. How should researchers resolve contradictions in reported biological activities?

Methodological Answer:

- Source Analysis: Discrepancies may arise from:

- Statistical Reconciliation: Meta-analysis using standardized protocols (e.g., CLSI guidelines ) to harmonize data.

- Mechanistic Studies: Target validation via siRNA knockdown or competitive binding assays to confirm specificity .

Methodological Tools for Advanced Studies

- Computational Docking: AutoDock Vina or Schrödinger Suite to predict binding to inhA (PDB: 2NV6) or P2X7 receptors .

- In Silico ADMET: SwissADME predicts bioavailability (%Bioavailability = -0.86π² + 0.98π – 2.34σ + 89.78) and toxicity thresholds .

- Crystallography Software: SHELXL for refinement (R-factor <5%) and Mercury for visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.